Laminaribiose

Catalog No.
S572072
CAS No.
34980-39-7
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laminaribiose

CAS Number

34980-39-7

Product Name

Laminaribiose

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1

InChI Key

YGEHCIVVZVBCLE-CRLSIFLLSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Synonyms

laminarabiose, laminaribiose, nigerose

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Enzyme Substrate:

Laminaribiose serves as a valuable substrate for studying enzymes involved in carbohydrate metabolism, particularly those involved in β-1,3 glucan breakdown. These enzymes include laminaribiose phosphorylase and β-glucanases. Researchers utilize laminaribiose to assess enzyme activity, specificity, and kinetics, providing insights into their function and potential applications in various fields [, ].

Precursor for Building Blocks:

Laminaribiose holds promise as a building block for synthesizing complex carbohydrates with specific functionalities. Its unique β-1,3 glycosidic linkage can be exploited to create novel carbohydrate-based molecules with potential applications in drug development, diagnostics, and material science [].

Germinating Agent and Antiseptic:

Studies suggest laminaribiose possesses the ability to stimulate seed germination and exhibit mild antiseptic properties against certain bacteria. These findings warrant further investigation into its potential applications in agriculture and as a natural preservative [].

Potential Prebiotic:

Laminaribiose exhibits prebiotic potential, meaning it may selectively promote the growth of beneficial gut bacteria. Research suggests it can be fermented by certain gut microbes, potentially contributing to a healthy gut microbiome [].

Inducer Substrate:

Laminaribiose can be used as an inducer substrate in genetic engineering. It can induce the expression of specific genes in certain microorganisms, allowing researchers to control and study gene regulation mechanisms [].

Development of Biosystems:

Laminaribiose plays a role in developing in vitro enzymatic biosystems for the production of other valuable compounds. By utilizing enzymes like sucrose phosphorylase and laminaribiose phosphorylase, researchers can design efficient systems for producing disaccharides like cellobiose, with potential applications in the food and feed industries [].

Laminaribiose is a disaccharide composed of two glucose units linked by a β-(1→3) glycosidic bond. Its chemical formula is C₁₂H₂₂O₁₁, and it is classified as a glycosylglucose. Laminaribiose is derived from laminarin, a polysaccharide found in brown algae and certain fungi, and serves as an important carbohydrate in various biological processes. This compound is noted for its role in the metabolism of glucans and has garnered interest for its potential health benefits, including prebiotic effects and immune modulation .

The primary chemical reaction involving laminaribiose is its formation from laminarin through hydrolysis or enzymatic processes. The enzymatic synthesis typically involves laminaribiose phosphorylase, which catalyzes the reaction of 3-beta-D-glucosyl-D-glucose and phosphate to yield D-glucose and alpha-D-glucose 1-phosphate . Additionally, laminaribiose can be synthesized from sucrose utilizing a bienzymatic system that includes sucrose phosphorylase and laminaribiose phosphorylase under mild conditions .

Laminaribiose can be synthesized through several methods:

  • Chemical Hydrolysis: This conventional method involves the hydrolysis of laminarin but suffers from low yields and high energy consumption.
  • Enzymatic Synthesis: A more efficient method involves using enzymes such as sucrose phosphorylase and laminaribiose phosphorylase to convert sucrose into laminaribiose under mild conditions. This method has shown improved yields and lower environmental impact compared to chemical methods .
  • Bienzymatic Systems: Recent advancements include the use of bienzymatic systems that combine multiple enzymes for more efficient production, allowing for continuous synthesis processes that enhance productivity .

Laminaribiose has several applications across various fields:

  • Food Industry: Used as a prebiotic ingredient to enhance gut health.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including immune modulation.
  • Biotechnology: Employed in enzyme-based synthesis processes for producing other oligosaccharides and polysaccharides.
  • Agriculture: Explored for its ability to promote seed germination and plant growth due to its biochemical properties .

Interaction studies involving laminaribiose focus on its effects on gut microbiota and immune responses. Research has shown that laminaribiose can selectively promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli, contributing to improved gut health. Additionally, its interaction with immune cells suggests potential roles in modulating inflammatory responses .

Laminaribiose shares structural similarities with other disaccharides derived from glucose units. Here are some comparable compounds:

CompoundStructureUnique Features
MaltoseGlucose-Glucoseα-(1→4) glycosidic bond; commonly found in malted foods.
CellobioseGlucose-Glucoseβ-(1→4) glycosidic bond; derived from cellulose; important in plant cell wall structure.
IsomaltoseGlucose-Glucoseα-(1→6) glycosidic bond; used as a sugar substitute due to lower caloric content.
SucroseGlucose-Fructoseα-(1→2) glycosidic bond; common table sugar; widely used in food products.

Laminaribiose is unique due to its specific β-(1→3) linkage, which distinguishes it from these other disaccharides. This unique linkage contributes to its distinctive biological activities and applications in health-related fields .

Laminaribiose as a Hydrolysis Product of Laminarin

Laminaribiose is primarily produced through the enzymatic hydrolysis of laminarin, a storage polysaccharide found abundantly in brown algae [8] [11]. Laminarin consists of β-(1→3)-glucan chains with β-(1→6)-glucosidic branches, serving as a carbohydrate reserve similar to how chrysolaminarin functions in phytoplankton [11]. The hydrolysis process is catalyzed by endo-β-1,3-glucanases, which cleave the β-(1→3) bonds randomly within the polysaccharide chain [8] [30].

Research conducted on the enzymatic degradation of laminarin demonstrates that laminaribiose represents a major end product alongside glucose [9] [10]. Studies using laminarinase from Bacteroides species show that laminarin hydrolysis produces glucose as the primary product (70-90%), with laminaribiose and oligomers of glucose as high as G4 appearing as secondary products [30]. The enzyme exhibits an inability to further hydrolyze laminaribiose, which persists to the end of the hydrolysis reaction [10].

The hydrolysis mechanism involves the random cleavage of internal β-(1→3) bonds, generating oligosaccharides of varying chain lengths [26]. Detailed chromatographic analysis reveals that during the course of hydrolysis, laminaritriose and higher oligosaccharides gradually disappear while laminaribiose accumulates [10]. This pattern indicates that endo-β-1,3-glucanases can attack laminaritriose but lack the capacity to degrade laminaribiose effectively [9].

Distribution in Brown Algae and Marine Ecosystems

Laminaribiose occurs naturally as a component of marine ecosystems, particularly in association with brown algae of the order Laminariales [15] [18]. Brown algae represent a significant source of marine carbohydrates, with polysaccharides including alginate, laminarin, and fucoidan accounting for more than 50% of total dry weight and reaching up to 70% in some species [15].

The distribution of laminaribiose-containing compounds is widespread among kelp species, including Laminaria, Saccharina, and Macrocystis [15] [16]. Laminarin content in brown algae can reach levels of up to 35% on a dry basis, varying significantly depending on species, harvesting season, habitat, and environmental conditions [13]. Laminariales species are particularly known for producing high amounts of laminarin, establishing them as primary sources of laminaribiose through natural hydrolysis processes [15].

Marine organic matter analysis has revealed that laminarin represents one of the most abundant polysaccharides in oceanic environments [12] [17]. Studies indicate that the annual production of algal laminarin amounts to approximately 12 ± 8 gigatons, representing about three times the annual atmospheric carbon dioxide increase from fossil fuel burning [11]. Despite its abundance in particulate organic matter, laminarin is rapidly degraded in marine environments, with laminaribiose serving as an intermediate in this degradation process [12].

Research on North Sea and Arctic Ocean waters demonstrates the presence of laminarin-derived compounds including laminaribiose in environmental samples [17]. The rapid turnover of these compounds in marine ecosystems is evidenced by the high expression levels of laminarinases in marine bacteroidetes during algal blooms [12] [17].

Biosynthetic Pathways in Microbial Systems

Microbial systems have evolved sophisticated biosynthetic pathways for laminaribiose production, primarily involving phosphorylase-mediated reactions [5] [21]. The most extensively studied pathway utilizes laminaribiose phosphorylase, an enzyme belonging to glycoside hydrolase family 94, which catalyzes the reversible phosphorolysis of laminaribiose into β-glucose 1-phosphate and glucose [25].

A comprehensive four-enzyme cascade system has been developed for laminaribiose biosynthesis from maltodextrin and glucose [5]. This system incorporates α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase to achieve efficient conversion with yields reaching 91.9% based on maltodextrin [5]. The optimized system produces 51 millimolar laminaribiose from 10 grams per liter maltodextrin and 90 millimolar glucose [5].

Bacterial laminaribiose phosphorylase from Paenibacillus species YM-1 represents a key enzyme in microbial biosynthesis [25]. This enzyme demonstrates strict specificity for laminaribiose phosphorolysis while showing limited activity toward laminaritriose and higher laminarioligosaccharides [25]. The enzyme exhibits optimal activity at pH 5.5 and 50°C, with the capacity for transglycosylation reactions under specific conditions [25].

Alternative microbial production pathways involve bienzymatic systems combining sucrose phosphorylase and laminaribiose phosphorylase [21] [42]. These systems convert sucrose and glucose into laminaribiose through coordinated phosphorylase activities, achieving continuous production in packed bed reactor configurations [42]. Industrial-scale applications have demonstrated productivity levels of 0.4 grams per liter per hour in optimized continuous systems [42].

Weissella cibaria strains isolated from fermented foods demonstrate natural laminaribiose utilization capabilities [19]. Genome analysis reveals clusters of genes involved in laminaribiose transportation, hydrolysis, and metabolism, including a 6-phospho-β-glucosidase system that facilitates laminaribiose utilization [19]. This finding indicates that certain lactic acid bacteria possess inherent pathways for laminaribiose metabolism.

Enzymatic Production via Endo-β-1,3-Glucanases

Endo-β-1,3-glucanases represent the primary enzymatic route for laminaribiose production from laminarin and related β-glucan substrates [26] [28]. These enzymes, classified within glycoside hydrolase families 16 and 17, catalyze the hydrolysis of β-(1→3) glycosidic bonds in a random, endolytic manner [26] [27].

Recent characterization of endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290 demonstrates significant potential for laminaribiose production [27] [28]. This glycoside hydrolase family 16 enzyme exhibits optimal activity at pH 5.5 and 40°C, maintaining over 40% of maximum activity even at 25°C [28]. The enzyme shows specific activity of 253.1 units per milligram on laminarin with high catalytic efficiency [28].

The hydrolysis pattern of endo-β-1,3-glucanases typically results in laminaribiose as the predominant product with glucose as a secondary product in approximately a 4:1 ratio [28]. This enzyme demonstrates preferential hydrolysis of D-laminarioligosaccharides and β-1,3-linked polysaccharides while showing no activity toward D-laminaribiose itself, confirming its specificity as a true endo-β-1,3-glucanase [28].

Penicillium expansum-derived endo-β-1,3-glucanase (PeBgl1) represents another significant enzyme for laminaribiose production [26]. This enzyme shows optimal activity at 55°C and pH 6.0, demonstrating stable enzymatic activity across temperature ranges of 50-60°C and pH ranges of 5.0-9.0 [26]. The enzyme exhibits significant effectiveness in hydrolyzing laminarin comparable to other characterized endo-β-1,3-glucanases [26].

Marine-derived endo-β-1,3-glucanases from Formosa agariphila have been specifically characterized for laminarin hydrolysis [17]. These enzymes, including FaGH17A and FaGH16A from glycoside hydrolase families 17 and 16 respectively, show high specificity for β-1,3-glucose backbone hydrolysis [17]. The enzymes demonstrate effectiveness in quantifying laminarin in environmental samples and diatom cultures [17].

Enzyme engineering approaches have enhanced the thermostability and industrial applicability of laminaribiose-producing enzymes [24]. Computational guided strategies applied to laminaribiose phosphorylase from Paenibacillus species resulted in mutants with 15.3°C higher melting temperature and 71.1-fold longer half-life compared to wild-type enzymes [24]. Industrial-scale applications using these engineered enzymes achieved conversion of 100.0 grams per liter starch to approximately 77.0 grams per liter laminaribiose with 75% molar yield at 60°C [24].

Data Tables

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₁₁ [2] [4]
Molecular Weight342.30 g/mol [2] [3]
CAS Registry Number34980-39-7 [3] [4]
Systematic Name3-O-β-D-glucopyranosyl-D-glucose [2] [4]
Specific Rotation+19.5° to +20° (c=2, H₂O) [37]
Glycosidic Bondβ-(1→3) linkage [1] [4]
SolubilityWater soluble [4]
Production MethodKey EnzymesYield/ProductivityReference
Laminarin hydrolysisEndo-β-1,3-glucanases70-90% glucose conversion [8] [30]
Four-enzyme cascadeα-glucan phosphorylase, LBP, isoamylase, 4-glucanotransferase91.9% yield from maltodextrin [5] [21]
Bienzymatic systemSucrose phosphorylase + laminaribiose phosphorylase20% yield from substrates [41] [42]
Continuous packed bedImmobilized phosphorylases0.4 g/(L·h) productivity [42] [43]
Large-scale enzymaticThermostable PsLBP-M8 mutant75% molar yield (77.0 g/L) [24]
Enzyme SourceFamilyOptimal TemperatureOptimal pHSpecific ActivityReference
Paenibacillus sp. YM-1GH94 (Laminaribiose phosphorylase)50°C5.5Variable [25] [44]
Hymenobacter siberiensisGH16 (Endo-β-1,3-glucanase)40°C5.5253.1 U/mg (laminarin) [27] [28]
Penicillium expansumGH17 (Endo-β-1,3-glucanase)55°C6.0Significant on laminarin [26]
Aplysia kurodaiGH1 (β-glucosidase)50°C5.5High on laminaribiose [9]
Saccharophagus degradansGH1 (β-glucosidase)2-20°CNot specifiedHigh conversion yield [8]

Traditional Glycosylation Strategies

Traditional glycosylation methods for laminaribiose synthesis have evolved from classical carbohydrate chemistry approaches developed throughout the twentieth century. The earliest synthetic routes utilized the Koenigs-Knorr method, introduced in 1901, which involves the reaction of glycosyl halides with alcohols in the presence of metal salts [1]. This approach was subsequently refined by Freudenberg and von Oertzen in 1951, who developed specific conditions for synthesizing beta-(1,3)-linked glucose disaccharides [2].

The fundamental challenge in laminaribiose synthesis lies in achieving stereoselective formation of the beta-(1,3)-glycosidic linkage. Traditional approaches typically employ participating protecting groups, particularly acetyl or benzoyl esters at the C-2 position of the donor sugar, to direct the stereochemical outcome through neighboring group participation [3] [4]. However, this strategy faces significant limitations when applied to beta-(1,3)-glucan synthesis, as the desired 1,2-trans coupling cannot be easily achieved using glucopyranosyl acceptors with a free 3-OH group and acyl protecting groups at other positions [5].

Early synthetic methods demonstrated modest yields and selectivity. Bächli and Percival reported in 1952 the synthesis of laminaribiose with proof of its identity with naturally occurring laminaribiose isolated from laminarin [6]. Their approach, while pioneering, suffered from low overall yields and required extensive purification procedures. Takeo later developed improved synthetic routes in 1979 and 1980, achieving more convenient synthesis of laminaribiose and related glycosides [7] [8].

The traditional approaches typically involve multi-step protection and deprotection sequences. A representative strategy begins with glucose pentaacetate, followed by selective anomeric deprotection, activation as a glycosyl donor, coupling with an appropriately protected glucose acceptor, and final global deprotection. These methods generally provide yields ranging from 20-45% over multiple steps, with significant challenges in achieving both high yields and stereoselectivity.

Mechanistic studies have revealed that traditional glycosylation reactions proceed through oxocarbenium ion intermediates, with the stereochemical outcome depending on the stability and reactivity of competing anomeric isomers. The anomeric effect favors axially oriented leaving groups, but the desired beta-configuration requires formation of the less stable equatorial anomeric product [9]. This fundamental thermodynamic challenge necessitates careful optimization of reaction conditions and protecting group strategies.

Trichloroacetimidate-Based Synthetic Approaches

The trichloroacetimidate method, developed by Schmidt and Kinzy, represents a significant advancement in glycosylation methodology and has proven particularly effective for laminaribiose synthesis [4]. This approach utilizes glycosyl trichloroacetimidates as activated donors, which offer several advantages over traditional glycosyl halides, including enhanced stability, easier preparation, and improved reactivity under mild conditions.

The preparation of trichloroacetimidate donors involves treatment of hemiacetal sugars with trichloroacetonitrile in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For laminaribiose synthesis, both acetyl-protected and benzoyl-protected glucose trichloroacetimidates have been employed, with the latter showing superior performance [3]. The synthesis begins with perbenzoylated glucose, which undergoes acetolysis to provide compound 5c, followed by selective deacetylation using morpholine to yield the hemiacetal intermediate 11 [3].

Detailed optimization studies have revealed critical parameters affecting the success of trichloroacetimidate-mediated glycosylations. The choice of acceptor protection is crucial, with diacetone glucose (4a) and dicyclohexylidene glucose (4b) serving as preferred acceptors. The cyclohexylidene protecting groups demonstrate superior stability under the acidic conditions required for glycosidic coupling compared to isopropylidene acetals [10]. This enhanced stability translates to improved selectivity, with the ratio of desired laminaribiose precursor to gentiobiose byproduct reaching 32.3:1 when using benzoyl-protected donors and cyclohexylidene-protected acceptors [3].

EntryDonor/AcceptorCatalyst (equiv.)Yield (%)Product Ratio (6/7/8)Selectivity Factor
12a/4aTESOTf (0.02)610/1/0Orthoester formation
22a/4aTESOTf (0.1)564.0/0/1Moderate selectivity
32a/4bTESOTf (0.1)624.3/0/1Slight improvement
42b/4aTESOTf (0.1)847.3/0/1Good selectivity
52b/4bTESOTf (0.1)8832.3/0/1Excellent selectivity

The mechanism of trichloroacetimidate activation involves coordination of a Lewis acid catalyst to the nitrogen atom of the imidate group, followed by departure of the trichloroacetamide leaving group to generate an oxocarbenium ion intermediate. Triethylsilyl trifluoromethanesulfonate (TESOTf) has proven to be the most effective catalyst, with optimal loading of 0.1 equivalents providing the best balance of reactivity and selectivity [3].

The method demonstrates remarkable efficiency in large-scale applications. A kilogram-scale synthesis has been developed that employs a one-pot procedure without isolation of intermediate trichloroacetimidate donors [3]. This approach uses DBU (0.05 equiv.) for imidate formation and TMSOTf (0.15 equiv.) for subsequent glycosidic coupling, achieving an overall yield of 42% from glucose to laminaribiose. The process avoids chromatographic purification steps through strategic use of crystallization and selective deprotection conditions.

Temperature control proves critical for optimal results, with reactions typically conducted at 0°C to room temperature. Lower temperatures can improve selectivity but may compromise reaction rates, while elevated temperatures lead to increased formation of side products through competing pathways such as acetal migration in the acceptor molecule [3].

The trichloroacetimidate approach has been successfully adapted for automated synthesis platforms, enabling rapid preparation of diverse oligosaccharide libraries. The method's compatibility with various protecting group strategies allows for systematic exploration of structure-activity relationships in beta-(1,3)-glucan derivatives [9].

Scale-Up Challenges in Industrial Production

Industrial-scale production of laminaribiose faces numerous technical and economic challenges that extend beyond laboratory synthesis optimization. The transition from bench-scale to commercial manufacturing requires addressing issues of process robustness, cost-effectiveness, yield consistency, and environmental sustainability [11] [12].

One of the primary challenges in scaling up laminaribiose production is maintaining stereoselective glycosidic bond formation under industrial conditions. Laboratory-scale reactions typically employ carefully controlled environments with precise temperature regulation, inert atmospheres, and high-purity reagents. Industrial processes must achieve similar selectivity while accommodating larger reaction volumes, potentially less precise temperature control, and economic constraints on reagent quality [3].

The choice of protecting groups becomes particularly critical at industrial scale. While benzyl and silyl protecting groups offer excellent selectivity and reactivity, their removal often requires expensive catalysts (such as palladium for hydrogenolysis) or harsh conditions incompatible with large-scale operations. The successful kilogram-scale synthesis of laminaribiose employs benzoyl protecting groups specifically because they can be removed under mild basic conditions using inexpensive sodium methoxide [3].

Process ParameterLaboratory ScalePilot ScaleIndustrial ScaleChallenge Factor
Reaction Volume10-100 mL1-10 L100-1000 LHeat/mass transfer
Temperature Control±0.5°C±1°C±2-5°CUniformity issues
Mixing EfficiencyMagnetic stirringMechanical stirringIndustrial agitatorsDead zones
Reagent Purity>99%95-98%90-95%Cost constraints
Reaction Time2-6 hours4-12 hours8-24 hoursEconomic optimization

Solvent selection and recovery represent major economic considerations. The trichloroacetimidate route employs toluene as the preferred solvent for large-scale operations due to its favorable environmental profile, recyclability, and compatibility with industrial equipment [3]. Dichloromethane, while often preferred in laboratory settings, poses environmental and safety concerns that make it less suitable for large-scale production.

Waste management and environmental impact become increasingly important at industrial scale. The synthesis generates significant quantities of organic waste from protecting group strategies and purification processes. Advanced industrial processes incorporate solvent recovery systems, waste minimization strategies, and green chemistry principles to address these concerns [11].

Quality control and analytical challenges multiply at industrial scale. Laboratory synthesis allows for detailed monitoring of reaction progress through techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy. Industrial processes require robust, high-throughput analytical methods capable of real-time monitoring and quality assurance [13]. The successful industrial synthesis of laminaribiose achieves greater than 90% purity as determined by high-performance liquid chromatography, with byproducts identified as D-glucose and gentiobiose [3].

Equipment design considerations include materials of construction, heat transfer efficiency, and cleaning procedures. The corrosive nature of some reagents (particularly triflic acid derivatives) requires specialized materials such as glass-lined or Hastelloy reactors. Heat transfer becomes challenging in larger vessels, potentially leading to temperature gradients that affect reaction selectivity [14].

Process development timelines for industrial biotechnology products typically range from 10-20 years with costs of $70-150 million [15]. These extended timelines reflect the need for extensive process optimization, pilot-scale validation, regulatory approval, and facility construction. The high financial stakes make process robustness and predictable performance essential for commercial success.

Recent advances in continuous flow chemistry offer potential solutions to some scale-up challenges. Continuous processes can provide better temperature control, improved mixing, and enhanced safety compared to traditional batch processes. However, they require specialized equipment and extensive process development to optimize residence times and reaction conditions [13] [16].

Regulatory considerations become increasingly complex for industrial production, particularly for products intended for pharmaceutical or food applications. Good Manufacturing Practice (GMP) compliance requires extensive documentation, validation protocols, and quality systems that add significant complexity and cost to the production process [17].

The development of enzymatic alternatives has gained attention as a potentially more sustainable approach to industrial laminaribiose production. Enzymatic methods using phosphorylases can achieve high yields under mild conditions but face challenges related to enzyme stability, substrate costs, and product purification [18] [19] [20].

Derivatization for Functional Material Development

The derivatization of laminaribiose and related β-(1,3)-glucan structures has emerged as a critical strategy for developing advanced functional materials with tailored properties for biomedical, pharmaceutical, and industrial applications. These modifications leverage the unique structural features of the β-(1,3)-glycosidic linkage while introducing new chemical functionalities that expand the utility of these carbohydrate-based materials [21] [22].

Chemical modification strategies for laminaribiose-derived materials typically target the hydroxyl groups present on the glucose residues. The primary approaches include alkylation, acylation, oxidation, and heteroatom substitution reactions. Each modification type offers distinct advantages for specific applications and can be combined to create multifunctional materials with complex property profiles [23] [21].

Silylation represents one of the most versatile derivatization approaches for laminaribiose-containing materials. Trimethylsilyl (TMS) derivatives enhance volatility and thermal stability, making them suitable for gas chromatography-mass spectrometry analysis and high-temperature applications [23]. More advanced silylation strategies employ tert-butyldimethylsilyl (TBDMS) groups, which provide enhanced stability (10⁴ times more stable than TMS ethers) and selective protection capabilities [23]. These derivatives find applications in synthetic intermediate preparation and analytical chemistry.

The development of photo-cross-linkable derivatives has enabled the creation of advanced hydrogel materials. Laminarin, the parent polysaccharide of laminaribiose, has been successfully modified with methacrylate groups to produce photo-polymerizable materials [24] [25]. These derivatives undergo photoinitiated polymerization under mild conditions, enabling the encapsulation of cells and bioactive molecules for tissue engineering applications. The degree of methacrylation can be precisely controlled (5-47%) by adjusting the amount of modification reagents, allowing fine-tuning of material properties [22].

Modification TypeFunctional GroupApplicationsAdvantagesLimitations
MethacrylationAcrylate estersHydrogels, tissue scaffoldsPhoto-polymerizable, biocompatibleLimited shelf life
AllylationAllyl ethersPolymer precursorsVersatile reaction chemistryRequires post-modification
CarboxylationCarboxylic acidsDrug delivery, ion exchangepH-responsive, ionic interactionsSynthesis complexity
AminationPrimary aminesAntimicrobial coatingsCationic propertiesPotential cytotoxicity
ThiolationThiol groupsDisulfide cross-linkingRedox-responsiveOxidation sensitivity

Thiol-ene chemistry has proven particularly valuable for creating diverse functional derivatives. The allylation of laminarin hydroxyl groups provides reactive sites for subsequent thiol-Michael addition reactions [22]. This approach enables the introduction of amine, carboxylic acid, and thiol functionalities under mild, aqueous conditions using environmentally friendly reagents. The versatility of this chemistry allows for the systematic variation of functional group density and type.

Oxidative modification using sodium periodate selectively targets vicinal hydroxyl groups at the C2 and C3 positions of glucose residues, generating aldehyde functionalities [22]. These oxidized derivatives exhibit enhanced reactivity and can undergo reductive amination reactions to introduce nitrogen-containing functional groups. The degree of oxidation can be controlled to balance reactivity with structural integrity.

The incorporation of catechol functionalities represents an advanced derivatization strategy inspired by mussel adhesive proteins. Catechol groups can be introduced through reaction with dopamine or related compounds, providing materials with enhanced adhesive properties and metal coordination capabilities [22]. These derivatives form strong, pH-responsive bonds with various surfaces and can undergo oxidative polymerization to create cross-linked networks.

Hydrogel formation strategies leverage these derivatization approaches to create three-dimensional networks with tailored properties. Chemical cross-linking through Schiff base formation between aldehyde and amine groups provides pH-responsive materials with tunable mechanical properties [22]. Photo-cross-linking of thiol and allyl functionalities enables precise spatial and temporal control over gelation. Coordination cross-linking using catechol-metal interactions creates materials with unique mechanical and adhesive properties.

The synthesis of sulfur-containing analogs has yielded novel materials with enhanced biological activity. The preparation of 1,5-dithia-laminaribiose derivatives involves replacement of ring oxygens with sulfur atoms, creating materials with altered conformational properties and enhanced binding affinity to carbohydrate-binding proteins [7] [26] [27]. These derivatives demonstrate improved activity in biological assays while maintaining the essential structural features of the parent disaccharide.

Biomedical applications of derivatized laminaribiose materials span drug delivery, tissue engineering, and diagnostic applications. Injectable hydrogels based on photo-cross-linkable derivatives enable minimally invasive delivery of therapeutic agents [24]. The biocompatibility and biodegradability of these materials make them suitable for in vivo applications, with degradation rates controllable through cross-link density and chemical composition.

Tissue engineering scaffolds incorporating derivatized laminaribiose structures provide enhanced cell adhesion and proliferation [28]. The incorporation of graphene foam with laminarin-based hydrogels has demonstrated improved mechanical properties and the ability to regulate stem cell behavior [28]. These composite materials offer promising platforms for tissue regeneration applications.

The development of stimuli-responsive materials represents an emerging frontier in laminaribiose derivatization. Materials that respond to pH, temperature, or specific biological molecules enable controlled release of therapeutic agents and adaptive material properties [29]. These smart materials find applications in drug delivery systems, biosensors, and adaptive medical devices.

Recent advances in green chemistry approaches emphasize the use of environmentally friendly solvents and reagents for derivatization reactions. Water-based modification strategies reduce environmental impact while maintaining high reaction efficiency [22]. The development of one-pot synthetic procedures minimizes waste generation and improves overall process sustainability.

Quality control and characterization of derivatized materials require sophisticated analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information about modification sites and degrees of substitution. Fourier-transform infrared spectroscopy confirms functional group incorporation, while gel permeation chromatography monitors molecular weight changes during modification [22]. Advanced techniques such as mass spectrometry and X-ray photoelectron spectroscopy provide additional structural confirmation.

The scalability of derivatization processes presents ongoing challenges for commercial development. Laboratory-scale modifications often employ expensive reagents and specialized equipment that may not be economically viable for large-scale production. Process optimization focuses on developing cost-effective synthetic routes that maintain product quality while reducing manufacturing costs [21].

XLogP3

-5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

UNII

0WN3D69UW4

Dates

Last modified: 08-15-2023

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